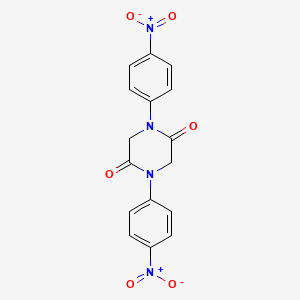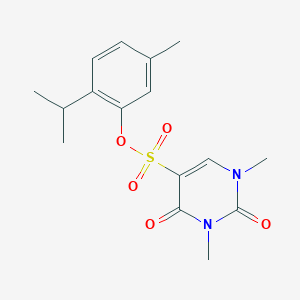![molecular formula C15H13NO4S3 B6507801 methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899966-18-8](/img/structure/B6507801.png)
methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate” is an organic compound that contains a thiophene ring and a sulfamoyl functional group . Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a sulfamoyl functional group .Aplicaciones Científicas De Investigación
Methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has been studied for its potential therapeutic applications in a variety of scientific contexts. In particular, this compound has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer activities. In one study, this compound was found to have anti-inflammatory activity in a mouse model of inflammation. The compound was also found to have antioxidant activity in a cell-based assay, and to inhibit the growth of human cancer cell lines in vitro. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes.
Mecanismo De Acción
Target of Action
The primary targets of “methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate” are currently unknown. This compound is structurally related to thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate in laboratory experiments offers a number of advantages. This compound is a novel small molecule that can be synthesized relatively easily and is relatively inexpensive. In addition, this compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. However, there are also some limitations to the use of this compound in laboratory experiments. In particular, the mechanism of action of this compound is not yet fully understood and further research is needed to better understand the compound’s pharmacological effects.
Direcciones Futuras
The potential therapeutic applications of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate are still being explored. Future research should focus on understanding the mechanism of action of this compound and further exploring its potential therapeutic applications. In particular, further research should focus on understanding the effects of this compound on drug metabolism and its potential to modulate the activity of enzymes involved in drug metabolism. In addition, further research should explore the potential of this compound to modulate the activity of other cellular targets, such as ion channels or G-protein coupled receptors. Finally, further research should explore the potential of this compound to be used as an anti-inflammatory, antioxidant, and anti-cancer agent.
Métodos De Síntesis
The synthesis of methyl 3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has been described in a number of publications. In general, this compound is synthesized by the condensation of thiophene-2-carboxaldehyde and this compound. The reaction is carried out in an aqueous medium at room temperature. The reaction is catalyzed by a base, such as triethylamine, and is followed by the addition of a suitable solvent, such as dimethylformamide. The reaction is then quenched by the addition of an appropriate acid, such as hydrochloric acid, and the product is isolated by precipitation.
Propiedades
IUPAC Name |
methyl 3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S3/c1-20-15(17)13-14(11-6-2-3-7-12(11)22-13)23(18,19)16-9-10-5-4-8-21-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYABZAYCMDSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6507730.png)

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B6507737.png)
![1-[5-(4-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B6507739.png)
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B6507741.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507751.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507754.png)
![1-[(4-bromo-2-fluorophenyl)methyl]-3-(3,5-dimethylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B6507758.png)
![4-amino-6-methyl-3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6507764.png)
![4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6507785.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B6507790.png)

![{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate](/img/structure/B6507819.png)